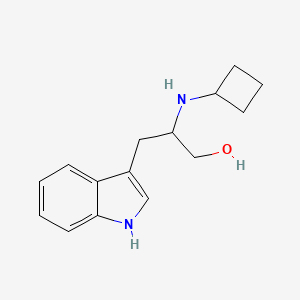![molecular formula C19H19N3O2 B7647709 3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide is a chemical compound that has gained interest in scientific research due to its potential biological and medicinal applications. This compound is also known as HM-3 and has been found to possess unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the inhibition of protein synthesis. HM-3 has been found to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This inhibition of protein synthesis can lead to the death of cancer cells.
Biochemical and Physiological Effects
HM-3 has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, HM-3 has been found to have anti-inflammatory properties. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using HM-3 in lab experiments is its specificity for cancer cells. HM-3 has been found to selectively target cancer cells, leaving healthy cells unharmed. This specificity makes it a promising candidate for further research. However, one of the limitations of using HM-3 in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on HM-3. One area of interest is its potential use as a combination therapy with other anticancer agents. Another area of research is the development of more soluble forms of HM-3. Additionally, further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in other areas of medicine, such as anti-inflammatory and antibacterial therapies.
Conclusion
In conclusion, 3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide, or HM-3, is a promising compound for scientific research due to its potential biological and medicinal applications. Its specificity for cancer cells, anti-inflammatory properties, and antibacterial effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, such as its low solubility, the potential for combination therapy and the development of more soluble forms of HM-3 make it an exciting area of research for the future.
Synthesis Methods
The synthesis of HM-3 involves the reaction between 3-(2-methylimidazol-1-ylmethyl)benzaldehyde and 3-aminosalicylic acid in the presence of a base. This reaction results in the formation of HM-3 as a white solid with a melting point of 214-216°C.
Scientific Research Applications
HM-3 has been extensively studied for its potential biological and medicinal applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that HM-3 can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. HM-3 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-8-9-22(14)13-16-5-2-4-15(10-16)12-21-19(24)17-6-3-7-18(23)11-17/h2-11,23H,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYDYTXVGXMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)


![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)


![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)